5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol
Description
Properties
IUPAC Name |
N-ethyl-3-(3-hydroxy-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-17-16(19)13-6-4-5-11(9-13)12-7-8-15(20-2)14(18)10-12/h4-10,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJCAMGDZJNXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685713 | |
| Record name | N-Ethyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-41-1 | |
| Record name | N-Ethyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol typically involves the following steps:
Formation of the Ethylaminocarbonyl Group: This step involves the reaction of aniline with ethyl isocyanate to form N-ethylcarbamoylaniline.
Coupling Reaction: The N-ethylcarbamoylaniline is then coupled with 2-methoxyphenol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylaminocarbonyl group can form hydrogen bonds with active sites, while the methoxyphenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Methoxyphenol Derivatives
Key Observations :
- Amide vs. Heterocycles : The target compound’s amide group (polar, hydrogen-bonding) contrasts with benzimidazole (1c, ) or thiadiazole () rings, which enhance π-π stacking and metal coordination.
- Imine vs. Amide : Schiff bases (e.g., compound 10, ) exhibit redox activity and metal chelation, while the amide group offers hydrolytic stability.
- Organosilicon Derivatives: Silicon-containing analogs (65, ) may exhibit enhanced lipophilicity and metabolic stability compared to the target compound.
Key Insights :
- Antifungal Potential: Thiadiazole analogs () show efficacy against Candida, suggesting the target compound’s amide group could similarly interfere with fungal enzymes .
- Antihypertensive Activity : Benzimidazole derivatives (1c, ) highlight the importance of aromatic heterocycles in receptor binding, which the target compound’s phenyl-amide moiety may replicate.
Biological Activity
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, also referred to by its chemical identifier MFCD18315299, is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H17N1O3
- Molecular Weight : 285.31 g/mol
The compound features a methoxy group and an ethylaminocarbonyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with receptors, altering signaling cascades that affect cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In cell line studies, it has demonstrated cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 µM |
| A549 (Lung Cancer) | 30 µM |
| MCF-7 (Breast Cancer) | 20 µM |
The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A study published in Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a natural preservative or therapeutic agent against infections . -
Anticancer Properties Investigation :
In a study featured in Cancer Letters, the compound was tested against multiple cancer cell lines. The results showed that it significantly inhibited tumor growth in vitro and induced apoptosis through the activation of caspase pathways . -
Mechanistic Insights :
Research published in Bioorganic & Medicinal Chemistry Letters focused on elucidating the mechanism of action. The study found that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered expression of genes associated with growth and survival .
Q & A
Q. What are the recommended synthetic routes for 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, and how can yield optimization be achieved?
The synthesis of structurally analogous compounds often involves multi-step reactions, such as coupling aryl halides with protected phenol derivatives or using imidate intermediates. For example, the synthesis of similar benzamide derivatives (e.g., N-(5-chloro-2-methoxyphenyl) analogs) employs sequential protection/deprotection steps, such as benzyl or acetyl group protection for hydroxyl or amine functionalities . Yield optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . Monitoring intermediates using TLC or HPLC is critical to minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR can identify methoxy (-OCH), phenolic hydroxyl (-OH), and ethylaminocarbonyl (-NHCOCHCH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in ortho-substituted phenyl rings show splitting patterns dependent on substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with the molecular ion peak [M+H] expected around m/z 315.1 (CHNO) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and phenolic O-H (~3200 cm) are diagnostic .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s phenolic and amide groups. For stability testing, avoid protic solvents (e.g., methanol) that may induce hydrolysis of the ethylaminocarbonyl group. Accelerated stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) and temperatures (25–40°C) can identify degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
SAR studies require systematic modification of functional groups:
- Methoxy Group : Replace the 2-methoxy group with halogen (e.g., Cl, F) or hydrogen to assess steric/electronic effects on receptor binding .
- Ethylaminocarbonyl Group : Compare with methyl or propyl analogs to evaluate alkyl chain length impact on solubility and bioactivity .
- Phenyl Ring Substitution : Introduce electron-withdrawing/donating groups (e.g., NO, NH) at the 3-position to modulate reactivity .
Biological assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols, such as MTT assays for cell viability or fluorescence-based enzymatic assays .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting data (e.g., unexpected NMR splitting or MS fragments) may arise from impurities or tautomerism. Strategies include:
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. For example:
- Docking : Screen against targets like cyclooxygenase-2 (COX-2) or β-amyloid, using PDB structures (e.g., 1PXX for COX-2) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the amide group) .
Validate predictions with in vitro assays and compare with known inhibitors .
Q. What are the challenges in assessing the compound’s stability under oxidative conditions, and how can they be mitigated?
Oxidative degradation of the phenol or amide groups can generate quinones or carboxylic acids. Mitigation strategies:
- LC-MS/MS : Monitor degradation products in real-time using simulated oxidative media (e.g., HO) .
- Antioxidant Additives : Test stabilizers like ascorbic acid or EDTA in formulation studies .
Methodological Considerations
Q. How to design a protocol for determining partition coefficients (LogP) and membrane permeability?
- LogP : Use the shake-flask method with octanol/water phases, quantified via UV-Vis spectroscopy .
- Permeability : Employ Caco-2 cell monolayers or PAMPA assays, measuring apical-to-basolateral transport over 24 hours .
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with UV detection at 254 nm. A gradient of acetonitrile/water (0.1% TFA) resolves polar impurities .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
